

An In-depth Technical Guide to 2-Methoxypyridine-3-boronic Acid Hydrate

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Compound of Interest

Compound Name: 2-Methoxypyridine-3-boronic acid
hydrate

Cat. No.: B582384

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methoxypyridine-3-boronic acid and its hydrate form. This versatile reagent is a key building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Molecular Structure and Properties

2-Methoxypyridine-3-boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position. It is commonly available in both an anhydrous and a hydrate form, which differ in their molecular weight and CAS registry numbers. While detailed crystallographic data for the hydrate form is not publicly available, this guide compiles the known structural and physicochemical properties of both forms.

The presence of the boronic acid group makes this molecule a crucial component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[1] The methoxy and pyridine moieties, in turn, are prevalent structural motifs in many biologically active compounds.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, distinguishing between the anhydrous and hydrate forms where data is available.

Property	Value (Anhydrous)	Value (Hydrate)	References
CAS Number	163105-90-6	1256355-25-5	[2] , [3] , [4]
Molecular Formula	C ₆ H ₈ BNO ₃	C ₆ H ₁₀ BNO ₄	[2] , [4]
Molecular Weight	152.94 g/mol	170.96 g/mol	[2] , [4]
Appearance	White to cream or pale brown crystalline powder	Not Specified	[5]
Melting Point	140-144 °C	Not Specified	
Boiling Point	326.4 - 347.9 °C (Predicted)	Not Specified	[2]
Solubility	Soluble in Methanol	Not Specified	[2]
pKa	6.90 ± 0.58 (Predicted)	Not Specified	[2]
Storage	2-8°C, hygroscopic, store under nitrogen	Freezer	[3] , [4]

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of 2-Methoxypyridine-3-boronic acid. While specific spectra for the hydrate are not widely published, the following summarizes expected and reported data.

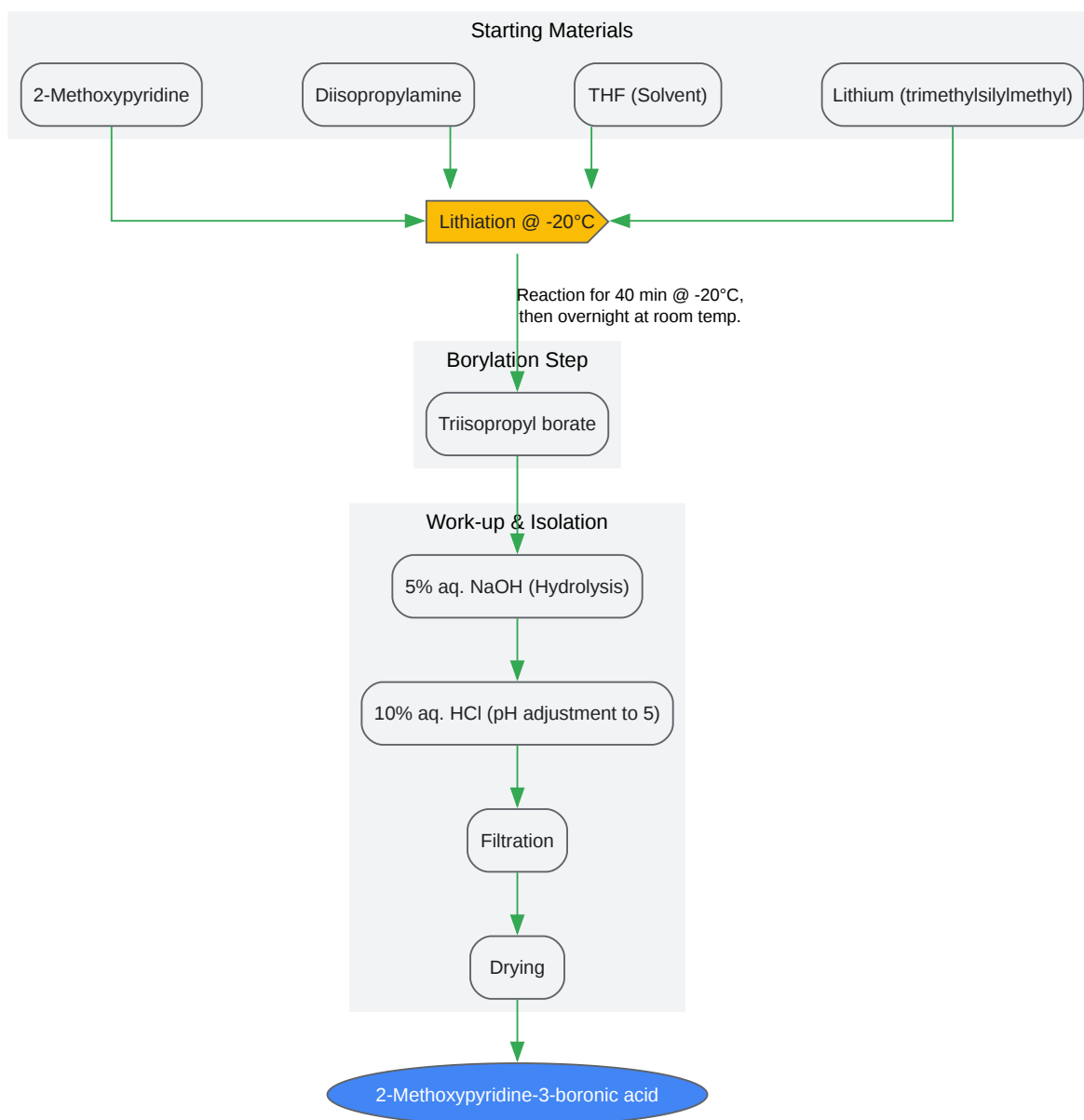
Technique	Data	References
^1H NMR	Conforms to structure. Aromatic protons and a methoxy group singlet are expected.	[5]
^{11}B NMR	Can distinguish between the sp^2 -hybridized boronic acid and sp^3 -hybridized boronate esters/hydrates.	[6][7]
Assay (HPLC)	$\geq 97.5\%$	Not Specified
Assay (Titration)	$\geq 97.5\%$ (Aqueous acid-base)	Not Specified

Experimental Protocols

This section details key experimental procedures for the synthesis, analysis, and application of 2-Methoxypyridine-3-boronic acid.

Synthesis of 2-Methoxypyridine-3-boronic acid

A common synthetic route starts from 2-methoxypyridine.[8] The process involves a directed ortho-metalation followed by borylation.



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Synthesis workflow for 2-Methoxypyridine-3-boronic acid.

Protocol:

- Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in tetrahydrofuran (THF, 223 mL) and cool the solution to -20 °C.[8]
- Slowly add lithium (trimethylsilylmethyl) (218 mL, 13.8 wt% in hexane) and allow the reaction to proceed for 7 hours.[8]
- While maintaining the temperature at -20 °C, add triisopropyl borate (40.8 g) dropwise over 40 minutes.[8]
- Stir the reaction mixture at room temperature overnight.[8]
- For hydrolysis, add a 5% aqueous sodium hydroxide solution (225 mL).[8]
- Separate the aqueous layer and adjust the pH to 5 with a 10% aqueous hydrochloric acid solution, which results in the precipitation of the product.[8]
- Collect the white precipitate by filtration and dry to yield 2-Methoxypyridine-3-boronic acid.[8]

Determination of Water Content (Karl Fischer Titration)

For the hydrate form, quantifying the water content is critical. Karl Fischer titration is the standard method. Boronic acids can interfere with direct titration, so the Karl Fischer oven technique is often preferred.

General Protocol (Volumetric):

- Apparatus: Use a volumetric Karl Fischer titrator.
- Solvent: Place a suitable titration medium (e.g., methanol-based KF solvent) into the titration cell and titrate it to dryness.
- Sample Addition: Accurately weigh and add the **2-Methoxypyridine-3-boronic acid hydrate** sample to the cell.
- Titration: Start the titration. The titrant, containing a known concentration of iodine, is added until all the water from the sample has reacted.

- **Calculation:** The instrument calculates the water content based on the volume of titrant used.
Note: The pH of the solution is crucial and should be maintained between 5 and 7.5 for optimal reaction kinetics. Buffers may be required for acidic or basic samples.[9]

Purity Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of boronic acids.

General Protocol (Reverse Phase HPLC):

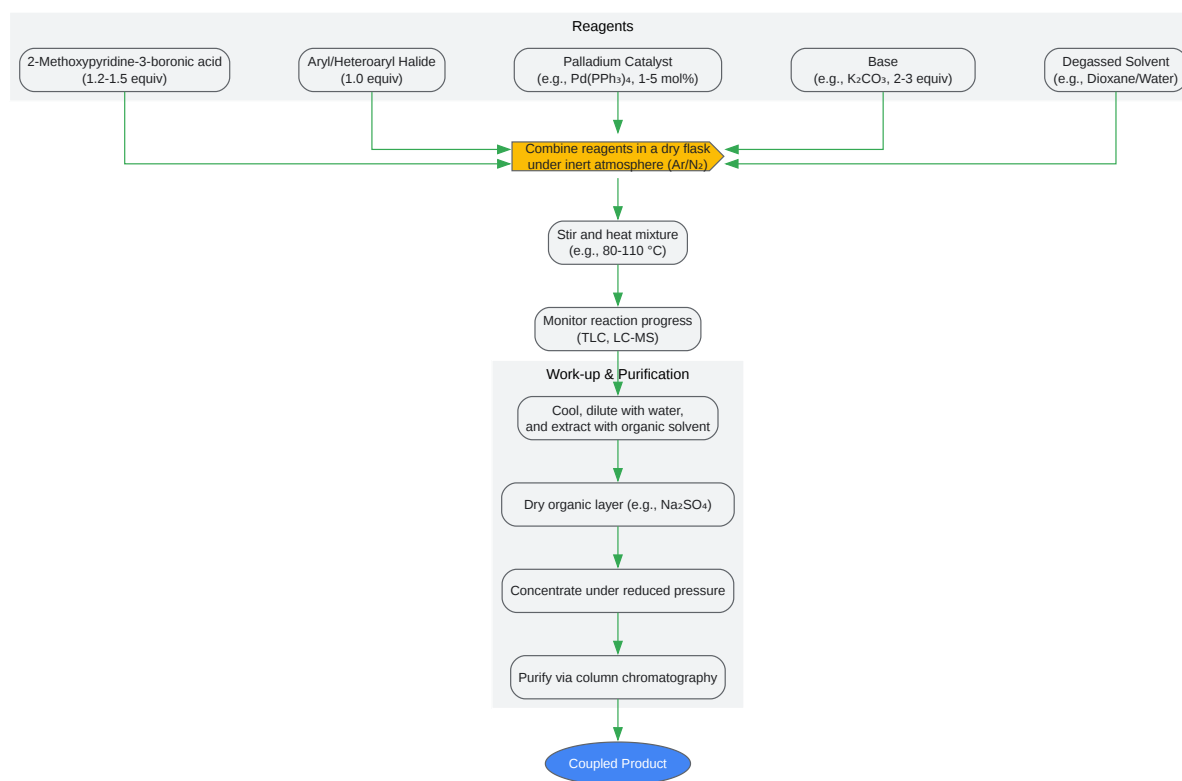
- **System:** An Arc HPLC System with a PDA Detector or equivalent.
- **Column:** A C18 stationary phase column, such as an XBridge™ Premier BEH™ C18, is often used. MaxPeak Premier columns are recommended to minimize non-specific adsorption of acidic analytes.
- **Mobile Phase:** A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
- **Sample Preparation:** Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent and dilute to an appropriate concentration for analysis (e.g., 0.09 mg/mL).
- **Detection:** UV detection at 254 nm is typically effective.
- **Analysis:** The purity is determined by the relative area of the main peak corresponding to 2-Methoxypyridine-3-boronic acid.

Applications in Drug Discovery and Synthesis

2-Methoxypyridine-3-boronic acid is a valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, including pharmaceutically active compounds.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. It is a cornerstone of modern synthetic chemistry.



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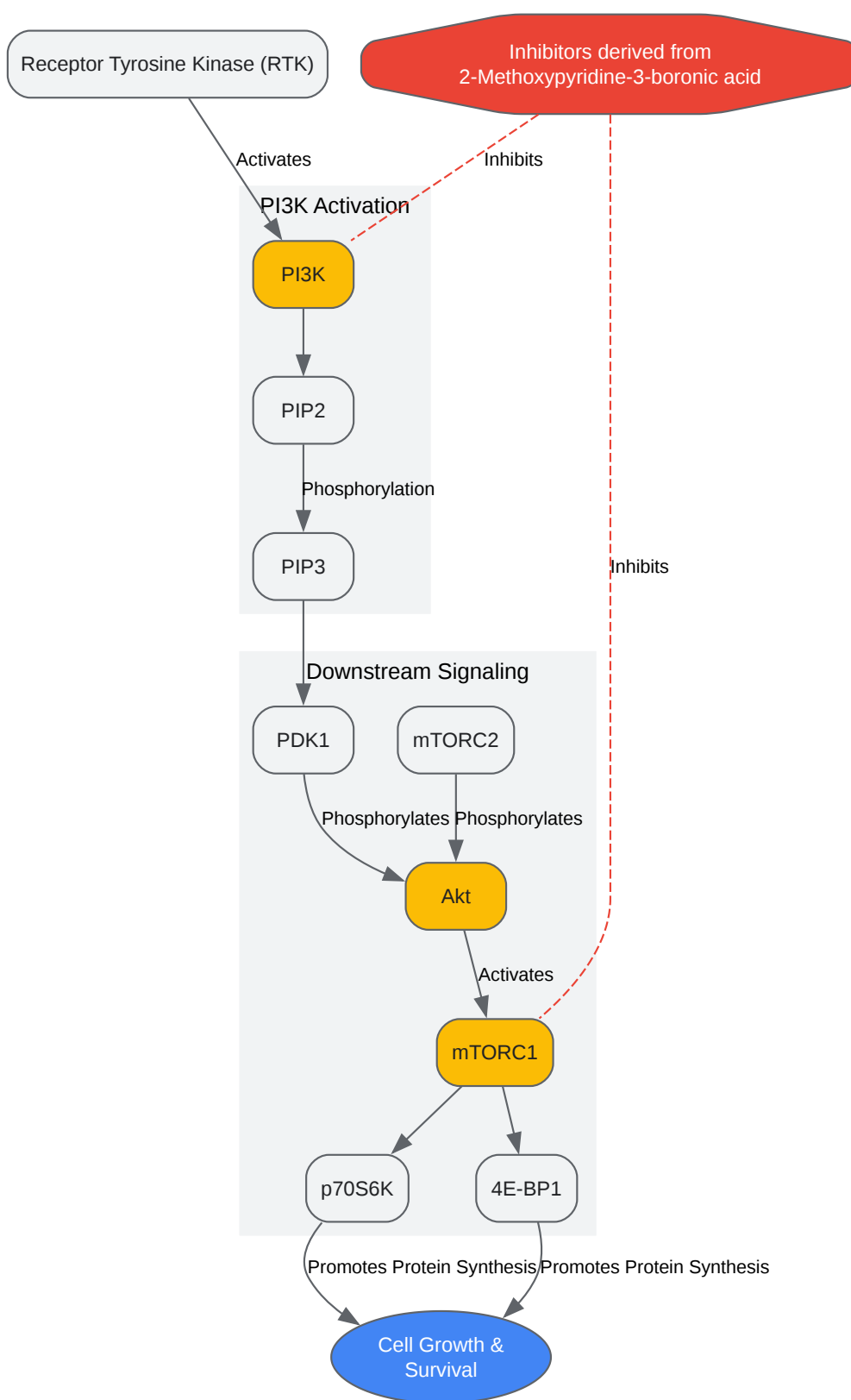
General experimental workflow for a Suzuki-Miyaura coupling reaction.

Generalized Protocol:

- **Reaction Setup:** In a dry flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and the base (e.g., K_2CO_3 , 2-3 equiv.).
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-Dioxane/Water).
- **Reaction:** Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.
- **Work-up:** After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
- **Purification:** Dry the combined organic layers, concentrate the solvent, and purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Role in PI3K/mTOR Pathway Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[10] Consequently, it is a major target for cancer drug development. Numerous inhibitors of this pathway incorporate pyridine-based scaffolds. Syntheses of these inhibitors often employ Suzuki-Miyaura coupling reactions where substituted pyridinylboronic acids, such as 2-Methoxypyridine-3-boronic acid, are key intermediates for constructing the core structures of these advanced molecules.^{[11][12]}



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The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The diagram illustrates how growth factor signaling activates PI3K, leading to a cascade that promotes cell proliferation and survival. Dual PI3K/mTOR inhibitors, often synthesized using boronic acid chemistry, can block this pathway at multiple points, making them promising candidates for anti-cancer therapeutics.[10]

Conclusion

2-Methoxypyridine-3-boronic acid hydrate is a fundamentally important reagent for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While detailed structural data on the hydrate form remains elusive, established analytical techniques can confirm its identity and water content. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling ensures its continued relevance in the development of novel therapeutics, including potent inhibitors of critical cancer-related signaling pathways. This guide provides a foundational resource for researchers looking to employ this versatile building block in their synthetic and drug discovery endeavors.

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